molecular formula C22H19N5O5S B2820494 methyl 4-[({[1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetyl)amino]benzoate CAS No. 946366-50-3

methyl 4-[({[1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetyl)amino]benzoate

Cat. No.: B2820494
CAS No.: 946366-50-3
M. Wt: 465.48
InChI Key: ANOZGQIGLLFSHR-UHFFFAOYSA-N
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Description

Methyl 4-[({[1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetyl)amino]benzoate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and material science. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[({[1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetyl)amino]benzoate typically involves multiple steps, starting from readily available starting materials

    Formation of Pyrazolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts and specific solvents to achieve the desired structure.

    Introduction of Thioacetyl Group: The thioacetyl group is introduced through a nucleophilic substitution reaction, where a thiol reacts with an acyl chloride or anhydride.

    Attachment of Benzoate Group: The final step involves esterification, where the benzoate group is attached to the molecule using an esterification reagent such as methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[({[1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Acid or base catalysts for esterification and substitution reactions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols.

Scientific Research Applications

    Medicinal Chemistry: The compound’s pyrazolo[3,4-d]pyrimidine core is known for its biological activity, making it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Pharmaceuticals: It may be used as an intermediate in the synthesis of pharmaceutical compounds with anti-inflammatory, anticancer, or antiviral properties.

    Material Science: The compound’s unique structure could be explored for applications in material science, such as the development of novel polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share the same core structure and may have similar biological activities.

    Thioacetyl-Substituted Compounds: Compounds with thioacetyl groups may exhibit similar reactivity and chemical properties.

    Benzoate Esters: These esters have similar esterification reactions and may be used in similar applications.

Uniqueness

Methyl 4-[({[1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetyl)amino]benzoate is unique due to the combination of its pyrazolo[3,4-d]pyrimidine core, thioacetyl group, and benzoate ester. This combination of functional groups provides a distinct set of chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

946366-50-3

Molecular Formula

C22H19N5O5S

Molecular Weight

465.48

IUPAC Name

methyl 4-[[2-[[1-(2-methoxyphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C22H19N5O5S/c1-31-17-6-4-3-5-16(17)27-19-15(11-23-27)20(29)26-22(25-19)33-12-18(28)24-14-9-7-13(8-10-14)21(30)32-2/h3-11H,12H2,1-2H3,(H,24,28)(H,25,26,29)

InChI Key

ANOZGQIGLLFSHR-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1N2C3=C(C=N2)C(=O)NC(=N3)SCC(=O)NC4=CC=C(C=C4)C(=O)OC

solubility

not available

Origin of Product

United States

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